molecular formula C18H18N2O4 B2955729 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea CAS No. 2034438-08-7

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2955729
CAS No.: 2034438-08-7
M. Wt: 326.352
InChI Key: LAWWHQAMNKECGT-UHFFFAOYSA-N
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea is a synthetic urea derivative characterized by a bifuran core and a phenoxyethyl substituent. The compound’s safety profile, as outlined by Bi-de Pharmaceutical, emphasizes precautions such as avoiding heat sources and ensuring proper handling to prevent exposure .

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(19-10-12-22-14-5-2-1-3-6-14)20-13-15-8-9-17(24-15)16-7-4-11-23-16/h1-9,11H,10,12-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWWHQAMNKECGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea typically involves the reaction of 2,2’-bifuran and 2-phenoxyethylamine with an appropriate isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bifuran oxides, while reduction may produce bifuran alcohols.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

3-([4-(3-Chlorophenyl)-1-piperazinyl]propyl)-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazolin-5-one Monohydrochloride

  • Structure: Contains a triazolone core, a chlorophenyl-piperazine moiety, and a phenoxyethyl group (CAS: 82752-99-6) .
  • Key Differences: Core Functional Group: Triazolone (vs. urea in the target compound) confers distinct hydrogen-bonding and electron distribution properties. Molecular Weight: 506.47 g/mol (vs. ~332 g/mol for the target compound), impacting pharmacokinetics (e.g., solubility, bioavailability).

Other Urea Derivatives

  • Example: Sorafenib (Nexavar®), a urea-based kinase inhibitor. Structural Contrast: Sorafenib’s trifluoromethylphenyl and pyridine groups enable broad-spectrum kinase inhibition, whereas the bifuran-phenoxyethyl combination may offer selectivity for specific targets.

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-phenoxyethyl)urea is a urea derivative characterized by its unique structural components: a bifuran moiety and a phenoxyethyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4, with a molecular weight of 326.3 g/mol. The bifuran structure may enhance the compound's interaction with various biological targets, while the phenoxyethyl group could influence its pharmacokinetics, including absorption and distribution in biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways critical for cell survival and growth.
  • Gene Expression Alteration : The compound might affect the expression of genes associated with apoptosis or cell cycle regulation.

Anticancer Properties

Research indicates that derivatives containing bifuran moieties often exhibit significant anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating critical signaling pathways such as the MAPK/ERK pathway .

Antimicrobial Effects

The urea derivatives have also been studied for their antimicrobial properties. Preliminary investigations suggest that this compound may demonstrate effectiveness against certain bacterial strains, although detailed studies are required to elucidate its spectrum of activity and mechanism.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of bifuran-containing urea derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation. The study highlighted the potential for developing these compounds as therapeutic agents in oncology .
  • Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of phenoxyethyl urea derivatives against Gram-positive bacteria. The findings suggested that these compounds exhibited notable antibacterial activity, leading researchers to propose further exploration into their use as novel antibiotics.

Comparative Analysis

A comparative analysis with other similar compounds reveals distinct advantages for this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBifuran + PhenoxyethylAnticancer, Antimicrobial
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2-phenoxyethyl)ureaCyclopropyl + HydroxypropylAntimicrobial
1-(Phenylsulfonyl)piperidineSulfonamide + PiperidineCNS activity

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance efficacy and reduce side effects.

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